molecular formula C11H13N3O2 B8407059 methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8407059
M. Wt: 219.24 g/mol
InChI Key: ZUZTUUCUCKDYAR-UHFFFAOYSA-N
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Patent
US08420690B2

Procedure details

A solution of methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate (200 mg, 0.91 mmol) and sodium hydroxide (3.04 ml, 18.24 mmol) in tetrahydrofuran (4.561 ml) was stirred in a sealed tube for 12 h at 70° C. The reaction mixture was then partitioned between H2O-DCM and the pH of the aqueous phase was adjusted to ˜4 and washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and used directly without further purification yielding 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid (187 mg, 0.87 mmol, 95% yield) as a white solid: LCMS (ES) m/e 206 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
4.561 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[N:11]([CH3:12])[N:10]=[CH:9][CH:8]=2)=[CH:5][C:4]([C:13]([O:15]C)=[O:14])=[CH:3]1.[OH-].[Na+]>O1CCCC1>[CH3:1][N:2]1[C:6]([C:7]2[N:11]([CH3:12])[N:10]=[CH:9][CH:8]=2)=[CH:5][C:4]([C:13]([OH:15])=[O:14])=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN1C=C(C=C1C1=CC=NN1C)C(=O)OC
Name
Quantity
3.04 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.561 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between H2O-DCM
WASH
Type
WASH
Details
washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
used directly without further purification

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C=C1C1=CC=NN1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.87 mmol
AMOUNT: MASS 187 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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